molecular formula C6H11NO3 B14846359 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid

2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid

Cat. No.: B14846359
M. Wt: 148.17 g/mol
InChI Key: WZVZUKROCHDMDT-BMSJAHLVSA-N
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Description

(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated derivative of 2-acetylaminobutanoic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can be used to trace and study various biochemical and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 typically involves the acetylation of 2-aminobutanoic acid-d3. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Common reagents used in this process include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of (+/-)-2-Acetylaminobutanoic Acid-d3 involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(+/-)-2-Acetylaminobutanoic Acid-d3 is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into biochemical pathways where it can replace hydrogen atoms with deuterium. This substitution can affect the rate of biochemical reactions due to the kinetic isotope effect. The molecular targets and pathways involved include various enzymes and metabolic pathways where hydrogen atoms play a critical role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (+/-)-2-Acetylaminobutanoic Acid-d3 lies in the presence of deuterium atoms, which makes it particularly useful for tracing and studying biochemical and chemical processes. The deuterium atoms provide a distinct advantage in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to their different physical properties compared to hydrogen .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

148.17 g/mol

IUPAC Name

2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3

InChI Key

WZVZUKROCHDMDT-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O

Canonical SMILES

CCC(C(=O)O)NC(=O)C

Origin of Product

United States

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